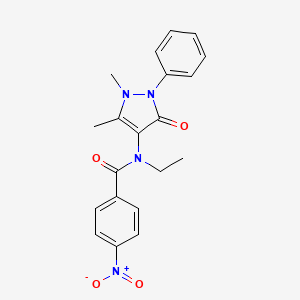![molecular formula C15H24ClNO2 B5189913 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B5189913.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, also known as Propranolol, is a beta-blocker medication used to treat various cardiovascular conditions such as high blood pressure, angina, and arrhythmia. Propranolol was first synthesized in 1964 by James Black, a Scottish pharmacologist who won the Nobel Prize in Medicine in 1988 for his contributions to the development of beta-blockers.
Mecanismo De Acción
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for responding to the stress hormone adrenaline, which increases heart rate and blood pressure. By blocking these receptors, this compound reduces the effects of adrenaline, resulting in a decrease in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
This compound's primary effect is on the cardiovascular system, where it reduces heart rate, blood pressure, and cardiac output. It also has effects on the respiratory system, where it can cause bronchoconstriction in patients with asthma or chronic obstructive pulmonary disease. This compound can also cause hypoglycemia in patients with diabetes by inhibiting the release of glucose from the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine is a widely used beta-blocker medication that has been extensively studied in the laboratory setting. It is readily available and has a well-established mechanism of action, making it a useful tool for studying the cardiovascular system. However, this compound's effects on other systems, such as the respiratory and endocrine systems, can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine research. One area of interest is the potential use of this compound in the treatment of post-traumatic stress disorder, where it has shown promising results in reducing symptoms such as flashbacks and nightmares. Another area of interest is the potential use of this compound in the treatment of cancer, where it has shown potential in inhibiting tumor growth and metastasis. Additionally, further research is needed to fully understand this compound's effects on the respiratory and endocrine systems.
Métodos De Síntesis
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine's synthesis process involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylpropanediamine to form this compound.
Aplicaciones Científicas De Investigación
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine has been extensively studied in the field of cardiovascular medicine due to its ability to block the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, blood pressure, and cardiac output. This compound has also been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder, and migraine headaches.
Propiedades
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-6-5-7-13(16)14(12)19-11-10-18-9-8-17-15(2,3)4/h5-7,17H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGIIIPURUCYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5189832.png)
![2-chloro-5-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5189848.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5189856.png)
![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)
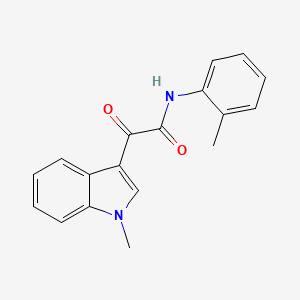
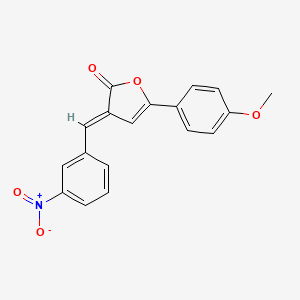
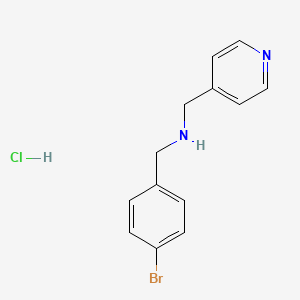
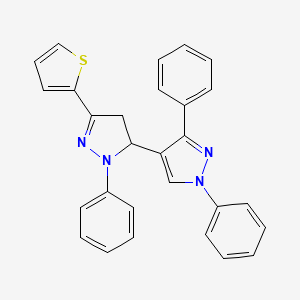
![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)
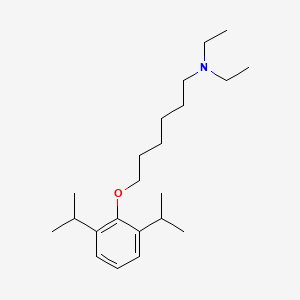
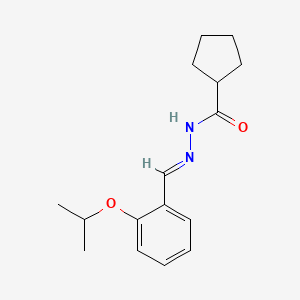
![(3S)-4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5189926.png)
![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)
